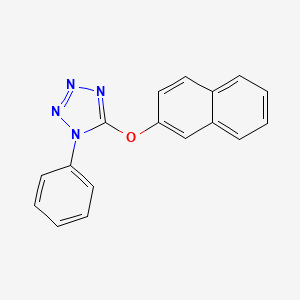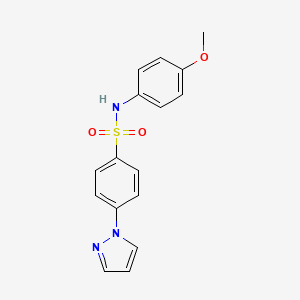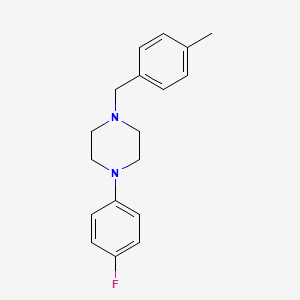![molecular formula C25H32N2O2 B6000912 4-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}morpholine](/img/structure/B6000912.png)
4-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}morpholine, also known as MPMP, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been found to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of 4-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}morpholine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to interact with a range of molecular targets, including ion channels, receptors, and enzymes. In neuroscience, this compound has been shown to modulate the activity of glutamate receptors and may protect neurons from excitotoxicity. In cancer research, this compound has been found to inhibit the activity of enzymes involved in cell proliferation and survival.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In neuroscience, this compound has been shown to protect neurons from oxidative stress and may enhance synaptic plasticity. In cancer research, this compound has been found to induce cell death in cancer cells and may inhibit angiogenesis. In cardiovascular disease, this compound has been found to have vasodilatory effects and may lower blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}morpholine has several advantages for lab experiments, including its synthetic accessibility and its ability to modulate a range of molecular targets. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}morpholine. In neuroscience, further studies are needed to fully understand its neuroprotective effects and potential as a treatment for neurodegenerative diseases. In cancer research, further studies are needed to explore its potential as a chemotherapeutic agent and to understand its mechanism of action in cancer cells. In cardiovascular disease, further studies are needed to explore its potential as a treatment for hypertension and to understand its effects on the cardiovascular system. Overall, this compound represents a promising area of research for the development of novel therapeutics.
Métodos De Síntesis
4-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}morpholine can be synthesized through a multi-step process involving the reaction of 4-morpholinecarboxylic acid with 1-(2-methylphenyl)-2-phenylethanone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then converted to this compound through a reaction with piperidine and subsequent purification steps.
Aplicaciones Científicas De Investigación
4-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}morpholine has been studied for its potential therapeutic applications in a number of areas, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been found to exhibit neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In cardiovascular disease, this compound has been found to have vasodilatory effects and may have potential as a treatment for hypertension.
Propiedades
IUPAC Name |
3-(2-methylphenyl)-1-(4-morpholin-4-ylpiperidin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-20-7-5-6-10-23(20)24(21-8-3-2-4-9-21)19-25(28)27-13-11-22(12-14-27)26-15-17-29-18-16-26/h2-10,22,24H,11-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYSYCFHOODNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)N2CCC(CC2)N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline](/img/structure/B6000830.png)


![ethyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6000853.png)
![N-[2-(3-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B6000859.png)

![4-[2-(propylthio)pyrimidin-5-yl]-1-(pyridin-3-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6000863.png)
![N-(2-methoxyphenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6000871.png)
![5-[(3-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B6000875.png)

![N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]acetamide](/img/structure/B6000886.png)
![isopropyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B6000890.png)
![3-ethyl-5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6000896.png)
![2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6000905.png)
